molecular formula C18H16O2 B14742234 (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene CAS No. 2428-42-4

(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene

Cat. No.: B14742234
CAS No.: 2428-42-4
M. Wt: 264.3 g/mol
InChI Key: TVJZQTJEZNQALZ-SDNWHVSQSA-N
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Description

(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene is an organic compound characterized by the presence of a methylene bridge connecting an indene moiety to a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene typically involves the condensation of 2,5-dimethoxybenzaldehyde with indene under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylene bridge to a single bond, forming a saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an indene moiety with a 2,5-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields

Properties

CAS No.

2428-42-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(1E)-1-[(2,5-dimethoxyphenyl)methylidene]indene

InChI

InChI=1S/C18H16O2/c1-19-16-9-10-18(20-2)15(12-16)11-14-8-7-13-5-3-4-6-17(13)14/h3-12H,1-2H3/b14-11+

InChI Key

TVJZQTJEZNQALZ-SDNWHVSQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C=CC3=CC=CC=C32

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

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